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Introduction
The quantification of intracellular lipids in yeast is crucial for various research areas, including

biofuel development, metabolic engineering, and the study of lipid-related diseases. Nile Red
(9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic fluorescent dye widely used for

the rapid and sensitive detection of neutral lipids within cells.[1][2][3] Its fluorescence is

environmentally sensitive, exhibiting strong emission in hydrophobic environments like lipid

droplets while being quenched in aqueous media.[4] This property makes it an excellent tool for

both qualitative visualization and quantitative measurement of intracellular lipid accumulation in

yeast.[1][3]

This document provides detailed protocols for staining yeast cells with Nile Red and

quantifying their lipid content using fluorescence microscopy and microplate-based assays.

Principle of the Method
Nile Red readily partitions into intracellular lipid droplets. When excited by light of a specific

wavelength, it emits a fluorescent signal whose intensity is proportional to the amount of

neutral lipids.[2] By measuring this fluorescence, one can estimate the relative lipid content of

the yeast cell population. For neutral lipids, the excitation maximum is typically around 488-552

nm, and the emission maximum is in the range of 585-636 nm.[4][5] The use of solvents like
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dimethyl sulfoxide (DMSO) can enhance the permeability of the yeast cell wall to the dye,

leading to improved staining and more accurate quantification.[6]

Data Presentation
Quantitative data from Nile Red-based lipid quantification assays can be presented in various

formats. Below are examples of how to structure data for clear comparison.

Table 1: Relative Fluorescence Units (RFU) of Different Yeast Strains

Yeast Strain Condition Mean RFU (± SD)
Fold Change vs.
Control

Saccharomyces

cerevisiae (Wild Type)
Standard Medium 1500 ± 120 1.0

Saccharomyces

cerevisiae (Wild Type)
Nitrogen Limitation 4500 ± 350 3.0

Yarrowia lipolytica

(Wild Type)
Standard Medium 8000 ± 600 5.3

Yarrowia lipolytica

(Wild Type)
Nitrogen Limitation 25000 ± 1800 16.7

Saccharomyces

cerevisiae (Lipid

Mutant)

Standard Medium 800 ± 90 0.5

Table 2: Effect of Different Solvents on Nile Red Fluorescence
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Solvent System Yeast Strain Mean RFU (± SD)

1x PBS
Meyerozyma guilliermondii

BI281A
1200 ± 150

1x PBS + 5% v/v Isopropyl

Alcohol

Meyerozyma guilliermondii

BI281A
1800 ± 200

50% v/v Glycerol
Meyerozyma guilliermondii

BI281A
2500 ± 280

Culture Medium + 5% v/v

DMSO

Meyerozyma guilliermondii

BI281A
4200 ± 410

Experimental Protocols
Protocol 1: Qualitative Analysis of Lipid Droplets by
Fluorescence Microscopy
This protocol is suitable for visualizing lipid droplets in yeast cells.

Materials:

Yeast culture

Phosphate-Buffered Saline (PBS)

Nile Red stock solution (1 mg/mL in acetone or DMSO)

Glass slides and coverslips

Fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for Nile
Red)

Procedure:

Harvest yeast cells from the culture by centrifugation (e.g., 3000 x g for 5 minutes).

Wash the cells once with PBS to remove residual medium.
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Resuspend the cell pellet in PBS to a desired optical density (e.g., OD₆₀₀ of 1.0).

Add Nile Red stock solution to the cell suspension to a final concentration of 1-5 µg/mL.

Incubate the cell suspension in the dark at room temperature for 5-15 minutes.

Place a small volume (e.g., 5-10 µL) of the stained cell suspension onto a glass slide and

cover with a coverslip.

Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright

yellow-gold or red fluorescent structures within the cells.[7]

Protocol 2: High-Throughput Quantitative Analysis of
Lipids Using a Microplate Reader
This protocol is designed for the rapid quantification of lipid content in multiple samples.[6]

Materials:

Yeast cultures grown under different conditions

PBS

Nile Red stock solution (1 mg/mL in acetone or DMSO)

Dimethyl sulfoxide (DMSO)

Black, clear-bottom 96-well microplate

Microplate reader with fluorescence detection capabilities

Procedure:

Grow yeast cultures in the 96-well microplate or in separate tubes/flasks.

Measure the optical density (OD₆₀₀) of the cultures to normalize for cell number.
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Cell Permeabilization (Optional but Recommended): Add DMSO to each well to a final

concentration of 5% (v/v) to improve dye uptake.[5][6] Mix gently.

Staining: Prepare a working solution of Nile Red in PBS or your culture medium. Add the

Nile Red working solution to each well to a final concentration of 0.25-1 µg/mL.

Incubation: Incubate the microplate in the dark at room temperature. It is recommended to

take kinetic readings every 1-2 minutes for 20-30 minutes to determine the time of maximal

fluorescence, as this can vary between strains and conditions.[7][8] Alternatively, a fixed

incubation time of 10-20 minutes can be used.[9]

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with an excitation wavelength of approximately 488-550 nm and an emission wavelength of

585-640 nm.[5][9]

Data Analysis: Subtract the fluorescence of a blank control (medium with Nile Red but no

cells) from all readings. Normalize the fluorescence intensity to the cell density (OD₆₀₀) to

obtain the relative fluorescence per cell.

Mandatory Visualizations
Triacylglycerol (TAG) Biosynthesis Pathway in Yeast
The following diagram illustrates the main pathways for the synthesis of triacylglycerols (TAGs),

the primary storage lipids in yeast lipid droplets.[1][7]
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Caption: Triacylglycerol biosynthesis pathway in Saccharomyces cerevisiae.

Experimental Workflow for Lipid Quantification
The diagram below outlines the key steps in the quantitative analysis of yeast lipids using a

microplate reader.
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Caption: Workflow for microplate-based lipid quantification in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triacylglycerol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

2. journals.asm.org [journals.asm.org]

3. journals.asm.org [journals.asm.org]

4. The multiple roles of lipid metabolism in yeast physiology during beer fermentation - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. academic.oup.com [academic.oup.com]

7. Triacylglycerol biosynthesis in yeast - ProQuest [proquest.com]

8. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Lipid Quantification
in Yeast Using Nile Red]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663514#using-nile-red-for-lipid-quantification-in-
yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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